2,5-Dihydroxypyridine 2,5-Dihydroxypyridine Pyridine-2,5-diol is a dihydroxypyridine that is pyridine substituted by hydroxy groups at positions 2 and 5. It has a role as a mouse metabolite.
Brand Name: Vulcanchem
CAS No.: 5154-01-8
VCID: VC21067104
InChI: InChI=1S/C5H5NO2/c7-4-1-2-5(8)6-3-4/h1-3,7H,(H,6,8)
SMILES: C1=CC(=O)NC=C1O
Molecular Formula: C5H5NO2
Molecular Weight: 111.1 g/mol

2,5-Dihydroxypyridine

CAS No.: 5154-01-8

Cat. No.: VC21067104

Molecular Formula: C5H5NO2

Molecular Weight: 111.1 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dihydroxypyridine - 5154-01-8

Specification

CAS No. 5154-01-8
Molecular Formula C5H5NO2
Molecular Weight 111.1 g/mol
IUPAC Name 5-hydroxy-1H-pyridin-2-one
Standard InChI InChI=1S/C5H5NO2/c7-4-1-2-5(8)6-3-4/h1-3,7H,(H,6,8)
Standard InChI Key CHGPEDOMXOLANF-UHFFFAOYSA-N
Isomeric SMILES C1=CC(=NC=C1O)O
SMILES C1=CC(=O)NC=C1O
Canonical SMILES C1=CC(=O)NC=C1O

Introduction

Chemical Properties and Structure

2,5-Dihydroxypyridine, also known as 5-hydroxy-2-pyridone or 2,5-pyridinediol, is characterized by a distinctive chemical structure and specific physical properties that contribute to its biochemical behavior and synthetic utility.

Physical Properties

The compound exhibits specific physical characteristics that define its behavior in various chemical environments. These properties are crucial for understanding its role in chemical reactions and biological systems.

PropertyValue
CAS Number5154-01-8
Molecular FormulaC₅H₅NO₂
Molecular Weight111.1 Daltons
Melting Point250-260°C
Boiling Point334°C
Density1.379
Flash Point156°C
pKa8.51±0.10 (Predicted)
Standard Gibbs Free Energy of Formation-0.7344004 kcal/mol

Source: ChemicalBook , MetaCyc

Structural Characteristics

2,5-Dihydroxypyridine possesses a pyridine ring with hydroxyl groups at positions 2 and 5. This structure can be represented through various chemical notations:

  • SMILES: C1(C(O)=CC=C(O)N=1)

  • InChI: InChI=1S/C5H5NO2/c7-4-1-2-5(8)6-3-4/h1-3,7H,(H,6,8)

  • InChIKey: CHGPEDOMXOLANF-UHFFFAOYSA-N

The compound is known by multiple synonyms including 5-hydroxy-2-pyridone, 2,5-pyridinediol, 5-hydroxy-2(1H)-pyridone, and 2(1H)-pyridinone, 5-hydroxy- . This heterocyclic structure with hydroxyl functional groups enables its participation in various biochemical reactions and synthetic pathways.

Synthesis Methods

The production of 2,5-dihydroxypyridine can be achieved through multiple routes, with enzymatic synthesis being particularly well-documented and efficient.

Enzymatic Synthesis

Enzymatic approaches to 2,5-dihydroxypyridine synthesis have demonstrated high efficiency and specificity. One notable method involves the conversion of 6-hydroxy-3-succinoylpyridine (HSP) using enzymes from bacterial sources.

Researchers have successfully employed nicotine hydroxylase from Pseudomonas sp. ZZ-5 (HSPHZZ) for the production of 2,5-dihydroxypyridine. When covalently immobilized on Immobead 150 (ImmHSPHZZ), this enzyme demonstrates remarkable efficiency in converting HSP to 2,5-dihydroxypyridine .

The immobilized enzyme system achieved:

  • 93.6% conversion of HSP to 2,5-dihydroxypyridine in 6 hours

  • 85.4% conversion (yielding 97.2 mg/L of 2,5-dihydroxypyridine) in just 30 minutes under optimal conditions (35°C, pH 9.0)

This immobilized enzyme approach significantly outperforms free enzyme systems, which reached only 74.9% conversion in 40 minutes under optimal conditions . This enhanced performance makes the immobilized system potentially suitable for commercial applications.

Biosynthetic Pathways

In biological systems, 2,5-dihydroxypyridine is formed through several metabolic pathways:

  • From 6-hydroxynicotinate through a reaction requiring NADH, H+, and oxygen, yielding 2,5-dihydroxypyridine, CO2, NAD+, and H2O

  • Through the conversion of 6-hydroxy-3-succinoyl-pyridine via a reaction utilizing NADH, oxygen, and H+, producing 2,5-dihydroxypyridine, succinate semialdehyde, NAD+, and H2O

  • Via the transformation of 2-hydroxypyridine using reduced electron acceptors and oxygen

Another significant biosynthetic route involves the HpdABCDE protein, which catalyzes the enzymatic conversion of 2-hydroxypyridine to 2,5-dihydroxypyridine in certain bacterial species like Burkholderia sp. strain MAK1 .

Biochemical Roles and Metabolic Pathways

2,5-Dihydroxypyridine serves as a critical intermediate in several metabolic pathways, particularly those involving the degradation of nicotinate and related compounds.

Role in Nicotinate Degradation

The compound is a key intermediate in multiple degradation pathways:

  • Nicotinate degradation I pathway

  • Nicotine degradation II (pyrrolidine pathway)

  • Nicotine degradation III (VPP pathway)

In these pathways, 2,5-dihydroxypyridine serves as both a product and a substrate. For instance, it can be produced from 6-hydroxynicotinate or 6-hydroxy-3-succinoyl-pyridine, and subsequently metabolized to N-formylmaleamate .

Enzymatic Interactions

The most documented enzymatic interaction involving 2,5-dihydroxypyridine is its role as a substrate for 2,5-dihydroxypyridine dioxygenase (NicX). This non-heme iron oxygenase, found in organisms like Pseudomonas putida KT2440, catalyzes the biodegradation of 2,5-dihydroxypyridine to N-formylmaleamic acid (NFM) .

The reaction mechanisms have been elucidated through quantum mechanical–molecular mechanical (QM/MM) calculations and molecular dynamics simulations, revealing:

  • The reaction is initiated by the attack of FeIII superoxide species on the substrate

  • A proton-coupled electron transfer (PCET) process is involved in the reaction

  • Key residues like His105 mediate the PCET reaction in wild-type NicX

  • In variant enzymes (e.g., NicX H105F), water molecules can replace the role of specific residues to mediate the PCET process

Biodegradation Mechanisms

The biodegradation of 2,5-dihydroxypyridine represents an important area of research with implications for bioremediation and understanding metabolic pathways.

Degradation by 2,5-Dihydroxypyridine Dioxygenase

The enzyme 2,5-dihydroxypyridine dioxygenase (NicX) is the principal enzyme responsible for 2,5-dihydroxypyridine degradation. This mononuclear non-heme iron oxygenase catalyzes the ring-opening degradation to produce N-formylmaleamic acid (NFM) .

Research has shown that both wild-type NicX and its H105F variant can catalyze this reaction, although they employ flexible mechanisms to achieve the same outcome .

Applications and Significance

2,5-Dihydroxypyridine has several practical applications across different fields, stemming from its unique structural and chemical properties.

Pharmaceutical Applications

As a building block with reactive functional groups, 2,5-dihydroxypyridine serves as an important intermediate in pharmaceutical synthesis. Its heterocyclic structure containing two hydroxyl groups makes it valuable for creating more complex molecules .

The compound is categorized as a building block within the classifications of "Ethers & Hydroxyls" and "Heterocycles," highlighting its utility in pharmaceutical and chemical research .

Research Significance

Beyond its practical applications, 2,5-dihydroxypyridine holds significant research value:

  • As a model compound for studying enzymatic reactions, particularly those involving non-heme iron oxygenases

  • For investigating proton-coupled electron transfer (PCET) mechanisms in biological systems

  • In understanding biodegradation pathways of pyridine derivatives, which is important for environmental bioremediation efforts

The compound's involvement in multiple metabolic pathways also makes it relevant to metabolic studies and biochemical research.

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